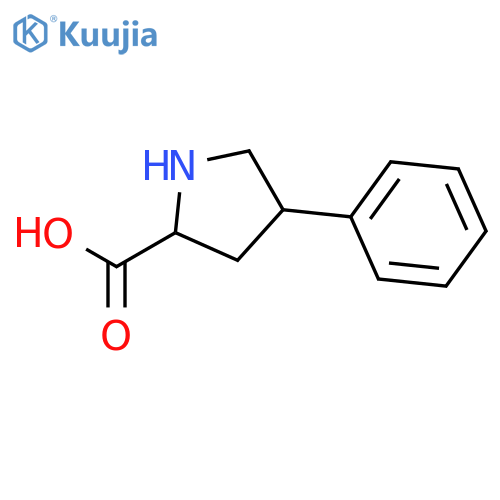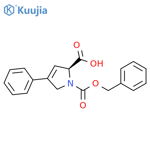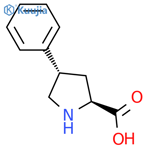- Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines, Journal of Medicinal Chemistry, 1988, 31(6), 1148-60
Cas no 103290-40-0 ((2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid)

103290-40-0 structure
商品名:(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid
- (trans)-4-Phenyl-S-proline
- L-Proline,4-phenyl-, (4R)-
- (4R)-4-Phenyl-L-proline
- LogP
- cis-4-Phenyl-L-proline
- JHHOFXBPLJDHOR-UWVGGRQHSA-N
- SCHEMBL199332
- AKOS006346327
- (2S,4R)-4-phenylpyrrolidine-2-carboxylicacid
- L-Proline,4-phenyl-,(4R)-
- rac-(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid
- EN300-6473075
- A26656
- 103290-40-0
-
- インチ: InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
- InChIKey: JHHOFXBPLJDHOR-UHFFFAOYSA-N
- ほほえんだ: C1(C2CNC(C(O)=O)C2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 191.09469
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.186
- PSA: 49.33
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197751-1g |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid |
103290-40-0 | 95% | 1g |
$729 | 2023-11-26 | |
| Ambeed | A842356-1g |
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid |
103290-40-0 | 97+% | 1g |
$590.0 | 2024-08-02 | |
| Chemenu | CM197751-1g |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid |
103290-40-0 | 95% | 1g |
$729 | 2021-06-09 | |
| Alichem | A109007775-1g |
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid |
103290-40-0 | 95% | 1g |
$646.84 | 2022-04-03 |
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium , Ammonia Solvents: Ammonia
リファレンス
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid Raw materials
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid Preparation Products
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
103290-40-0 ((2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid) 関連製品
- 118758-50-2((2R,3S)-3-Phenylpyrrolidine-2-carboxylic acid)
- 82087-73-8((2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid)
- 96314-26-0((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid)
- 103290-41-1(D-Proline,4-phenyl-, trans- (9CI))
- 3005-68-3(3-Phenylpyrrolidine-2-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:103290-40-0)(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):531.0

